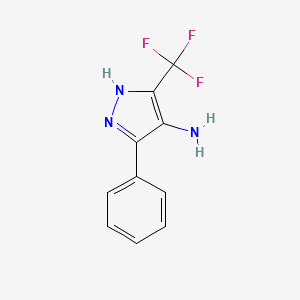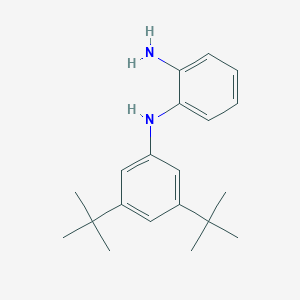
N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine is an organic compound with the molecular formula C20H28N2. It is known for its unique structure, which includes two tert-butyl groups attached to a phenyl ring, making it a valuable compound in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine typically involves the reaction of 3,5-di-tert-butylphenylamine with benzene-1,2-diamine under specific conditions. One common method includes:
Reactants: 3,5-di-tert-butylphenylamine and benzene-1,2-diamine.
Catalysts: Acid catalysts such as sulfuric acid (H2SO4).
Solvents: Organic solvents like dichloromethane or toluene.
Reaction Conditions: The reaction is usually carried out at room temperature with continuous stirring for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as:
High-Pressure Reactors: To increase the reaction rate and yield.
Automated Systems: For precise control of reaction parameters.
Purification: Techniques like recrystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction reactions can yield amines.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron (Fe).
Major Products
Oxidation: Produces quinones.
Reduction: Produces primary or secondary amines.
Substitution: Produces halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical formulations.
Wirkmechanismus
The mechanism of action of N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Oxidative Stress: By scavenging free radicals and reducing oxidative damage.
Modulate Enzyme Activity: By binding to active sites and altering enzyme function.
Affect Cellular Pathways: By influencing signaling pathways involved in cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butylcatechol: Similar structure but with hydroxyl groups instead of amine groups.
N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diol: Contains hydroxyl groups in place of amine groups.
N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of tert-butyl groups and amine functionalities, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring stability and specific reactivity patterns.
Eigenschaften
IUPAC Name |
2-N-(3,5-ditert-butylphenyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-19(2,3)14-11-15(20(4,5)6)13-16(12-14)22-18-10-8-7-9-17(18)21/h7-13,22H,21H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUPZFASENNFFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

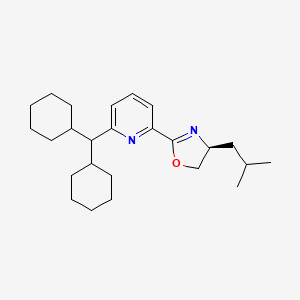
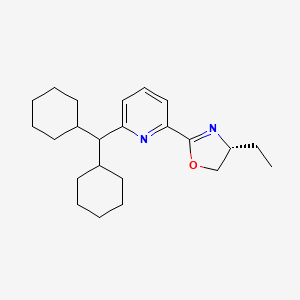
![2-Bromo-9-(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)-9-phenyl-9H-fluorene](/img/structure/B8243283.png)

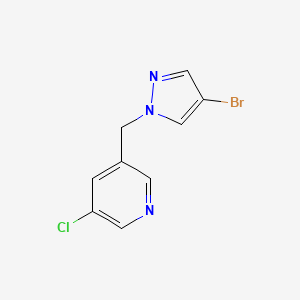
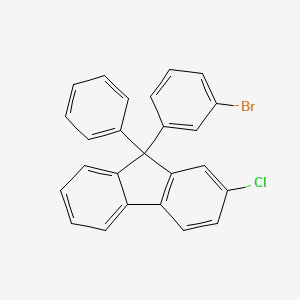
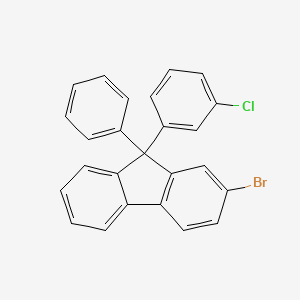

![N-([1,1'-Biphenyl]-4-yl)-3'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8243340.png)
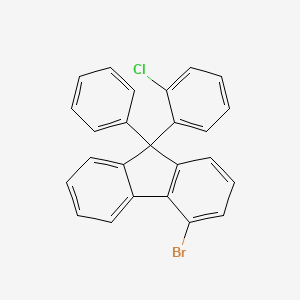
![N-(4-(4-Phenylnaphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8243353.png)
